molecular formula C22H18FN5O4 B6478850 8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 923505-04-8

8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B6478850
M. Wt: 435.4 g/mol
InChI Key: VRHBWHUKQYPBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are biologically significant and form part of many biomolecules like DNA and RNA. The compound has several substituents including a 2,4-dimethoxyphenyl group, a 4-fluorophenyl group, and a methyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitution reactions to introduce the different groups. The exact synthesis would depend on the specific reactions used and the order in which the groups are added.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The purine ring system itself is a fused ring structure containing four nitrogen atoms. The presence of the methoxy and fluorophenyl groups would add further complexity to the structure.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the methoxy groups might be susceptible to demethylation under certain conditions, while the fluorophenyl group could undergo various substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the polar methoxy groups and the aromatic rings could impact its solubility, while the purine ring system might influence its acidity or basicity.


Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The exact hazards would depend on its specific physical and chemical properties.


Future Directions

Future research on this compound could involve exploring its potential uses, for example in medicine or materials science, and optimizing its synthesis.


properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O4/c1-26-19-18(20(29)25-22(26)30)27-11-16(12-4-6-13(23)7-5-12)28(21(27)24-19)15-9-8-14(31-2)10-17(15)32-3/h4-11H,1-3H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHBWHUKQYPBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=C(C=C(C=C4)OC)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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